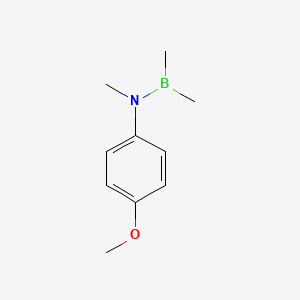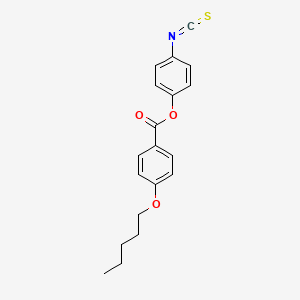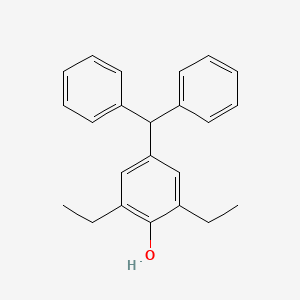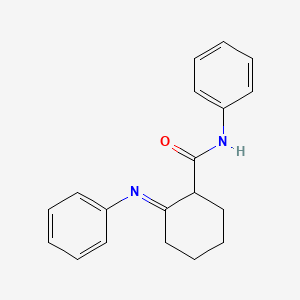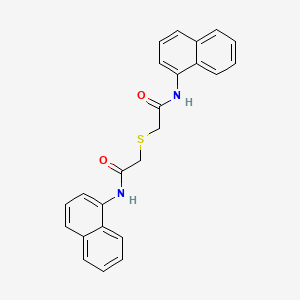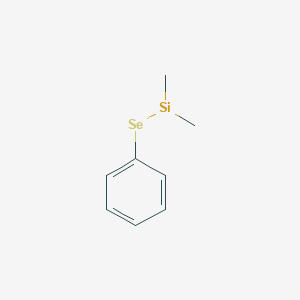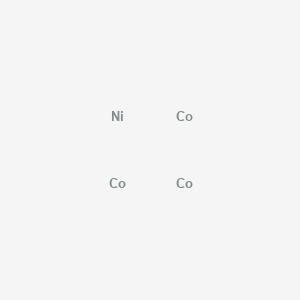
Cobalt--nickel (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–nickel (3/1) is an alloy composed of three parts cobalt and one part nickel. Both cobalt and nickel are transition metals known for their magnetic properties, high melting points, and resistance to oxidation and corrosion. This alloy is particularly valued for its unique combination of strength, durability, and magnetic properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–nickel (3/1) alloy typically involves the reduction of cobalt and nickel salts. One common method is the co-reduction of cobalt and nickel nitrates using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous solution, and the resulting alloy is then purified and dried .
Industrial Production Methods
In industrial settings, cobalt–nickel (3/1) alloy is often produced through high-temperature reduction processes. The metals are melted together in a furnace under an inert atmosphere to prevent oxidation. The molten alloy is then cast into molds and allowed to cool and solidify. This method ensures a homogeneous mixture of cobalt and nickel, resulting in a high-quality alloy .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–nickel (3/1) alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can oxidize to form cobalt and nickel oxides.
Substitution: The alloy can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy matrix.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts in an aqueous solution.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and nickel oxide (NiO).
Reduction: Pure cobalt and nickel metals.
Substitution: Alloys with different metal compositions.
Applications De Recherche Scientifique
Cobalt–nickel (3/1) alloy has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which cobalt–nickel (3/1) alloy exerts its effects is primarily through its magnetic and catalytic properties.
Comparaison Avec Des Composés Similaires
Cobalt–nickel (3/1) alloy can be compared with other similar compounds such as:
Cobalt–iron (3/1): This alloy has similar magnetic properties but is less resistant to corrosion compared to cobalt–nickel (3/1).
Nickel–iron (3/1): This alloy is also magnetic but has a lower melting point and is less durable than cobalt–nickel (3/1).
Similar Compounds
- Cobalt–iron (3/1)
- Nickel–iron (3/1)
- Cobalt–copper (3/1)
Cobalt–nickel (3/1) alloy stands out due to its unique combination of high strength, durability, and excellent magnetic properties, making it a versatile material for various scientific and industrial applications.
Propriétés
Numéro CAS |
61115-36-4 |
|---|---|
Formule moléculaire |
Co3Ni |
Poids moléculaire |
235.493 g/mol |
Nom IUPAC |
cobalt;nickel |
InChI |
InChI=1S/3Co.Ni |
Clé InChI |
XLEICYJYGLUASG-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
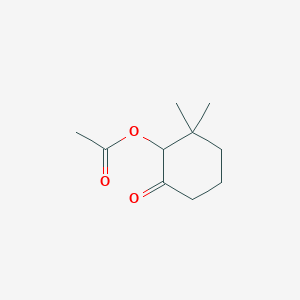


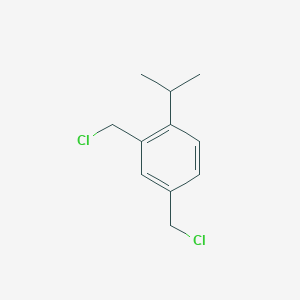
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
